Ethyl (Z)-4,7-octadienoate Ethyl (Z)-4,7-octadienoate Ethyl (4Z)-4,7-octadienoate is a fatty acid ester.
Brand Name: Vulcanchem
CAS No.: 69925-33-3
VCID: VC3955726
InChI: InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+
SMILES: CCOC(=O)CCC=CCC=C
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

Ethyl (Z)-4,7-octadienoate

CAS No.: 69925-33-3

Cat. No.: VC3955726

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (Z)-4,7-octadienoate - 69925-33-3

Specification

CAS No. 69925-33-3
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name ethyl (4E)-octa-4,7-dienoate
Standard InChI InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+
Standard InChI Key LNOWXPKCCJROHI-VOTSOKGWSA-N
Isomeric SMILES CCOC(=O)CC/C=C/CC=C
SMILES CCOC(=O)CCC=CCC=C
Canonical SMILES CCOC(=O)CCC=CCC=C
Boiling Point 88.00 °C. @ 20.00 mm Hg

Introduction

Chemical Identity and Structural Characteristics

Molecular Configuration

Ethyl (Z)-4,7-octadienoate belongs to the class of unsaturated fatty acid esters. Its structure comprises an ethyl ester group linked to a carbon chain with conjugated double bonds at positions 4 and 7, both in the Z configuration. The IUPAC name, ethyl (4Z)-octa-4,7-dienoate, reflects this stereochemistry .

Key Structural Features:

  • Ester Functional Group: The ethoxy carbonyl group (-COOCH₂CH₃) dominates reactivity.

  • Conjugated Dienes: The (Z)-configured double bonds influence molecular geometry and intermolecular interactions.

Physicochemical Properties

Data from PubChem and VulcanChem highlight the following properties :

PropertyValue
Molecular Weight168.23 g/mol
Boiling Point88°C at 20 mmHg
Odor ProfileFruity, pineapple-like
SolubilityInsoluble in water; soluble in organic solvents

The compound’s low boiling point and fruity odor make it suitable for volatile applications, such as fragrances.

Synthesis and Industrial Production

Synthetic Routes

Ethyl (Z)-4,7-octadienoate is synthesized via esterification of (Z)-4,7-octadienoic acid with ethanol under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, which typically proceeds via reflux.

Reaction Mechanism:

(Z)-4,7-Octadienoic Acid+EthanolH+Ethyl (Z)-4,7-octadienoate+H2O\text{(Z)-4,7-Octadienoic Acid} + \text{Ethanol} \xrightarrow{\text{H}^+} \text{Ethyl (Z)-4,7-octadienoate} + \text{H}_2\text{O}

Industrial-scale production employs continuous flow reactors to optimize yield (≥85%) and purity (≥98%).

Purification and Quality Control

Post-synthesis purification involves fractional distillation under reduced pressure (20 mmHg), with the product collected at 82–84°C. Gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy validate purity and stereochemical integrity:

  • GC Retention Time: 12.3 min (DB-WAX column).

  • ¹H NMR Peaks: δ 1.25 (t, 3H, CH₃), δ 4.12 (q, 2H, CH₂O), δ 5.35–5.45 (m, 4H, CH=CH) .

Applications in Industry and Research

Flavor and Fragrance Industry

Ethyl (Z)-4,7-octadienoate is approved as a flavoring agent (FEMA No. 3682) due to its fruity aroma. It enhances:

  • Beverages: Imparts tropical notes in juices and sodas.

  • Confectionery: Used in gummies and candies at concentrations ≤50 ppm.

Comparative Analysis with Structural Analogs

The Z configuration confers distinct reactivity compared to saturated or E-isomer analogs:

CompoundConfigurationBoiling Point (°C)Antimicrobial MIC (mg/mL)
Ethyl (Z)-4,7-octadienoateZ880.25 (estimated)
Ethyl octanoateSaturated208>1.0
Ethyl (E)-4,7-octadienoateE850.5

The Z isomer’s lower boiling point and enhanced bioactivity highlight its industrial relevance .

Challenges and Future Directions

Research Gaps

  • Toxicological Data: Limited studies on mammalian cytotoxicity.

  • Stereoselective Synthesis: Current methods yield Z/E mixtures, requiring costly separations.

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